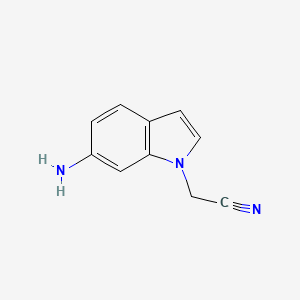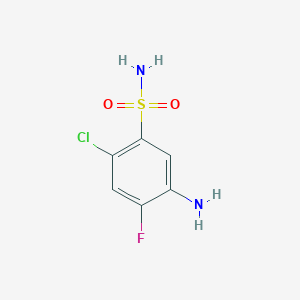
4-Chloro-2-fluoro-5-sulfamoylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-fluoro-5-sulfamoylaniline is an organic compound with the molecular formula C6H5ClFN2O2S It is characterized by the presence of chloro, fluoro, and sulfamoyl functional groups attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-5-sulfamoylaniline typically involves multiple steps:
Nitration: The starting material, 4-chloro-2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Sulfamoylation: The final step involves the introduction of the sulfamoyl group. This can be achieved by reacting the amine with sulfamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-fluoro-5-sulfamoylaniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while the sulfamoyl group can be reduced to form sulfonamides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonamides or amines.
Applications De Recherche Scientifique
4-Chloro-2-fluoro-5-sulfamoylaniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.
Materials Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor binding studies.
Industrial Chemistry: It is used in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-fluoro-5-sulfamoylaniline depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-fluoroaniline: Lacks the sulfamoyl group, making it less versatile in certain applications.
4-Chloro-5-sulfamoylaniline: Lacks the fluoro group, which may affect its reactivity and binding properties.
2-Fluoro-5-sulfamoylaniline: Lacks the chloro group, potentially altering its chemical behavior.
Uniqueness
4-Chloro-2-fluoro-5-sulfamoylaniline is unique due to the combination of chloro, fluoro, and sulfamoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C6H6ClFN2O2S |
|---|---|
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
5-amino-2-chloro-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H6ClFN2O2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |
Clé InChI |
TXBDAHLPHMWZPE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


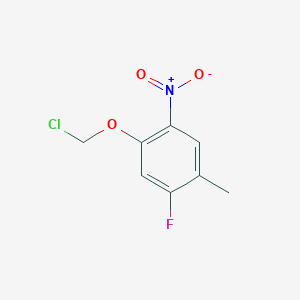
![7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13196313.png)
![1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride](/img/structure/B13196318.png)
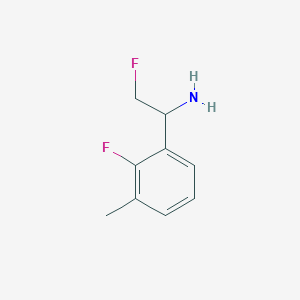
![7-Azaspiro[4.5]decan-9-ol](/img/structure/B13196322.png)
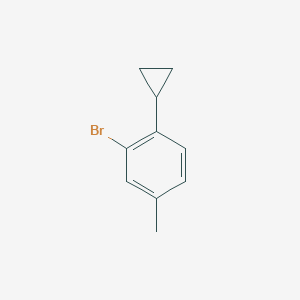
![4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13196334.png)
![5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13196340.png)
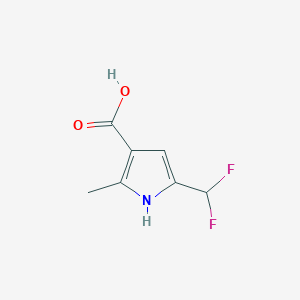
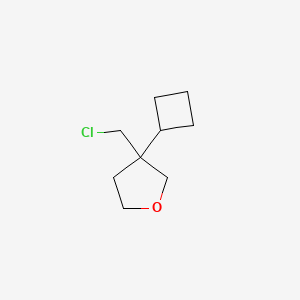
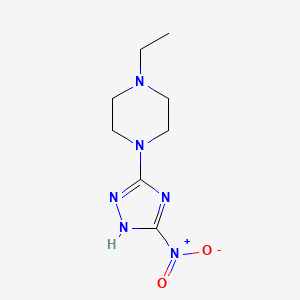

![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
